molecular formula C11H14BrNO B060372 4-bromo-N-isobutylbenzamide CAS No. 161768-66-7

4-bromo-N-isobutylbenzamide

Cat. No.: B060372
CAS No.: 161768-66-7
M. Wt: 256.14 g/mol
InChI Key: JAHXIBMUKXWKFH-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutylbenzamide is an organic compound with the molecular formula C({11})H({14})BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the para position and an isobutyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isobutylbenzamide typically involves the following steps:

  • Bromination of Benzamide: : The starting material, benzamide, undergoes bromination using bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the para position of the benzene ring, forming 4-bromobenzamide.

  • Amidation Reaction: : The 4-bromobenzamide is then reacted with isobutylamine (C(4)H({11})N) under suitable conditions, such as heating in the presence of a dehydrating agent like thionyl chloride (SOCl(_2)), to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isobutylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH(^-)), to form different substituted benzamides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH(_4)) to form the corresponding amine.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) can oxidize the isobutyl group to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Bromo-N-isobutylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-isobutylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isobutyl group can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of an isobutyl group.

    4-Bromo-N-ethylbenzamide: Similar structure but with an ethyl group instead of an isobutyl group.

    4-Chloro-N-isobutylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-N-isobutylbenzamide is unique due to the presence of both the bromine atom and the isobutyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various scientific applications.

Properties

IUPAC Name

4-bromo-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHXIBMUKXWKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351366
Record name 4-bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161768-66-7
Record name 4-bromo-N-isobutylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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